Diboron

Description

Structure

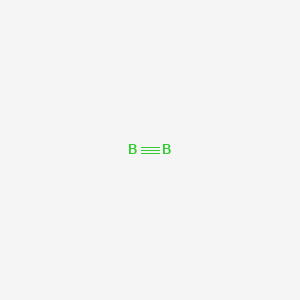

2D Structure

Propriétés

InChI |

InChI=1S/2BH/h2*1H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHPLFFGWZKAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH].[BH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

23.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reactivity of Diboron(4) Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diboron(4) compounds have emerged from being structural curiosities to indispensable reagents in modern organic synthesis.[1][2] Their unique reactivity, particularly the ability to readily form carbon-boron bonds, has positioned them as vital tools in the construction of complex molecules, including pharmaceuticals and advanced materials.[1] This technical guide provides a comprehensive overview of the synthesis of common this compound(4) reagents and delves into their diverse reactivity, with a focus on practical experimental protocols and mechanistic insights.

Synthesis of Key this compound(4) Compounds

The utility of this compound(4) compounds is underpinned by the accessibility of key reagents, primarily bis(pinacolato)this compound (B₂pin₂) and tetrahydroxythis compound (B₂(OH)₄).

Bis(pinacolato)this compound (B₂pin₂)

B₂pin₂ is a commercially available, air- and moisture-stable white solid, making it a convenient reagent for a wide array of borylation reactions.[3] Its synthesis is commonly achieved from tetrakis(dimethylamino)this compound.

Experimental Protocol: Synthesis of Bis(pinacolato)this compound (B₂pin₂) from Tetrakis(dimethylamino)this compound [4]

A 2-L, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen source is charged with tetrakis(dimethylamino)this compound (64.4 g, 0.325 mol) and toluene (600 mL). A solution of pinacol (76.9 g, 0.652 mol) in toluene (400 mL) is then added. The flask is cooled in an ice-water bath, and a 6.6 M ethereal solution of hydrogen chloride (200 mL, 1.32 mol) is added dropwise over 2 hours, leading to the precipitation of dimethylamine hydrochloride. The slurry is stirred at room temperature for an additional 4 hours. The precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure. The resulting solid is dissolved in pentane (ca. 700 mL), and any remaining solid is filtered off. The pentane solution is washed with water (3 x 500 mL) and dried over anhydrous magnesium sulfate. After filtration, the solution is concentrated to approximately 150 mL and cooled to -30°C to induce crystallization. The crystals are collected by filtration, washed with cold pentane, and dried under reduced pressure to afford B₂pin₂ as colorless plates.

| Parameter | Value | Reference |

| Starting Material | Tetrakis(dimethylamino)this compound | [4] |

| Reagents | Pinacol, HCl in ether, Toluene, Pentane | [4] |

| Reaction Time | 6 hours | [4] |

| Temperature | 0°C to room temperature | [4] |

| Yield | 91% | [4] |

Tetrahydroxythis compound (B₂(OH)₄)

Tetrahydroxythis compound, also known as diboronic acid, is another important this compound(4) compound, often used as a borylating agent and a reducing agent.[5][6] It can be synthesized by the hydrolysis of tetrakis(dimethylamino)this compound.

Experimental Protocol: Synthesis of Tetrahydroxythis compound (B₂(OH)₄) from Tetrakis(dimethylamino)this compound [5]

In a reaction flask, 10% hydrochloric acid (4.5 eq) is cooled to 0°C. Tetrakis(dimethylamino)this compound (39.6 g, 0.2 mol, 1.0 eq) is slowly added dropwise to the cooled acid solution. A solid precipitate forms during the addition. After the addition is complete, the mixture is gradually warmed to room temperature and stirred for 3 hours. The white solid product is collected by filtration and dried under vacuum at 40-60°C.

| Parameter | Value | Reference |

| Starting Material | Tetrakis(dimethylamino)this compound | [5] |

| Reagents | Hydrochloric acid | [5] |

| Reaction Time | 3 hours | [5] |

| Temperature | 0°C to room temperature | [5] |

| Yield | 94.2% | [5] |

Reactivity of this compound(4) Compounds

This compound(4) compounds exhibit a rich and diverse reactivity, enabling a wide range of synthetic transformations.

Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of a this compound(4) compound, typically B₂pin₂, with aryl or vinyl halides or triflates to synthesize boronate esters.[7][8] These products are key intermediates for subsequent Suzuki-Miyaura cross-coupling reactions.[7]

Experimental Protocol: Miyaura Borylation of an Aryl Halide [9]

A flask is charged with PdCl₂(PPh₃)₂ (0.021 g, 0.03 mmol), PPh₃ (0.016 g, 0.06 mmol), bis(pinacolato)this compound (0.279 g, 1.1 mmol), and KOPh (0.198 g, 1.5 mmol). The flask is flushed with nitrogen, and then toluene (6 mL) and the aryl halide (1.0 mmol) are added. The mixture is stirred at 50°C for the appropriate time. After cooling, water is added, and the product is extracted with benzene, washed with brine, and dried over MgSO₄.

| Parameter | Value | Reference |

| Catalyst | PdCl₂(PPh₃)₂/PPh₃ | [9] |

| Base | KOPh | [9] |

| Boron Source | B₂pin₂ | [9] |

| Solvent | Toluene | [9] |

| Temperature | 50°C | [9] |

| Substrate Scope | Aryl and vinyl halides/triflates | [7][8] |

Catalytic Cycle of Miyaura Borylation

Caption: Catalytic cycle for the Miyaura borylation reaction.

Catalytic Diboration of Alkenes and Alkynes

The addition of a B-B bond across a carbon-carbon multiple bond, known as diboration, is a powerful method for the stereoselective synthesis of 1,2-diborylated compounds.[10] This reaction is typically catalyzed by transition metals, most notably platinum.[7][11]

Experimental Protocol: Platinum-Catalyzed Diboration of an Alkyne [10]

In a nitrogen-filled flask, a mixture of an alkyne (1.0 mmol), bis(pinacolato)this compound (1.1 mmol), and Pt(PPh₃)₄ (0.03 mmol) in toluene (5 mL) is stirred at 80°C for several hours. The solvent is then removed under reduced pressure, and the residue is purified by chromatography to give the cis-1,2-diborylalkene.

| Parameter | Value | Reference |

| Catalyst | Pt(PPh₃)₄ | [10] |

| Boron Source | B₂pin₂ | [10] |

| Solvent | Toluene | [10] |

| Temperature | 80°C | [10] |

| Stereochemistry | cis-addition | [10] |

Catalytic Cycle of Platinum-Catalyzed Alkyne Diboration

Caption: Catalytic cycle for the platinum-catalyzed diboration of alkynes.

C-H Borylation

Direct C-H borylation has become a prominent strategy for the functionalization of unactivated C-H bonds in arenes, heterocycles, and even alkanes.[5][11][12] Iridium and rhodium complexes are the most commonly employed catalysts for these transformations.[5][11][12]

Experimental Protocol: Iridium-Catalyzed C-H Borylation of a Heterocycle [13]

In a nitrogen-filled glovebox, [Ir(COD)OMe]₂ (0.025 mmol), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.05 mmol), and B₂pin₂ (1.5 mmol) are placed in a screw-capped vial. The heterocycle (1.0 mmol) and solvent (e.g., cyclohexane, 5 mL) are added. The vial is sealed and heated at the desired temperature (e.g., 80-100°C) for several hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by chromatography.

| Parameter | Value | Reference |

| Catalyst | [Ir(COD)OMe]₂/dtbpy | [13] |

| Boron Source | B₂pin₂ | [13] |

| Solvent | Cyclohexane | [13] |

| Temperature | 80-100°C | [13] |

| Substrate Scope | Arenes, heterocycles, alkanes | [5][11][12] |

General Workflow for C-H Borylation

Caption: General experimental workflow for C-H borylation.

Borylation of Carbonyl Compounds

Copper-catalyzed borylation of aldehydes represents an efficient method for the synthesis of α-alkoxyorganoboronate esters.[4][14] These products can be further transformed into valuable chiral alcohols.[14]

Experimental Protocol: Copper-Catalyzed Borylation of an Aldehyde [14]

In a nitrogen-filled glovebox, CuCl (0.025 mmol), a chiral phosphine ligand (e.g., DTBM-SEGPHOS, 0.0275 mmol), and NaOtBu (0.025 mmol) are stirred in THF (1 mL) for 30 minutes. The mixture is then cooled to -78°C, and B₂pin₂ (0.55 mmol) is added, followed by the aldehyde (0.5 mmol) and methanol (2.0 mmol). The reaction is stirred at -78°C for the specified time. The reaction is quenched with water, and the product is extracted with an organic solvent, dried, and purified by chromatography.

| Parameter | Value | Reference |

| Catalyst | CuCl/Chiral Phosphine | [14] |

| Base | NaOtBu | [14] |

| Boron Source | B₂pin₂ | [14] |

| Solvent | THF | [14] |

| Temperature | -78°C | [14] |

Catalytic Cycle of Copper-Catalyzed Aldehyde Borylation

Caption: Catalytic cycle for the copper-catalyzed borylation of aldehydes.

This compound(4) Compounds as Reducing Agents

Tetrahydroxythis compound (B₂(OH)₄) can act as a reducing agent, for instance, in the chemoselective reduction of nitroarenes to anilines.[6][15] This transformation is particularly valuable as it tolerates a wide range of other functional groups.[6]

Experimental Protocol: Reduction of a Nitroarene with B₂(OH)₄ [15]

A mixture of the nitroarene (2.5 g), 4,4'-bipyridine (8.5 mol %), and a solvent mixture of DMSO/EtOH (2:3 v/v) is prepared. A separate solution of B₂(OH)₄ (3.2 equiv) in DMSO/EtOH (3:4 v/v) is also prepared. These two solutions are then pumped through a flow reactor system at a controlled temperature. The output from the reactor is collected, and the product is isolated by extraction and purification.

| Parameter | Value | Reference |

| Reducing Agent | B₂(OH)₄ | [15] |

| Catalyst | 4,4'-bipyridine | [15] |

| Solvent | DMSO/EtOH | [15] |

| Method | Continuous flow | [15] |

| Substrate Scope | Nitroarenes with various functional groups | [6][15] |

Unsymmetrical this compound(4) Compounds

Recently, the synthesis and application of unsymmetrical this compound(4) compounds have gained significant attention.[8][16] These reagents, possessing two different boryl groups, offer unique opportunities for selective and sequential reactions.[8]

Logical Relationship of Symmetrical and Unsymmetrical this compound(4) Compounds

Caption: Classification of this compound(4) compounds.

Conclusion

The synthesis and reactivity of this compound(4) compounds represent a vibrant and rapidly evolving field of chemical research. The development of robust synthetic methods for key reagents like B₂pin₂ and B₂(OH)₄ has paved the way for their widespread application in a diverse range of transformations, from classic cross-coupling reactions to modern C-H functionalization. The continued exploration of new catalytic systems and the advent of unsymmetrical this compound reagents promise to further expand the synthetic utility of these remarkable compounds, empowering researchers in academia and industry to construct increasingly complex and valuable molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Copper(I)-catalyzed enantioselective nucleophilic borylation of aldehydes: an efficient route to enantiomerically enriched α-alkoxyorganoboronate esters. | Semantic Scholar [semanticscholar.org]

- 5. Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Scope and Mechanism of the Pt-Catalyzed Enantioselective Diboration of Monosubstituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unsymmetrical this compound Reagents: Application in Borylation Reactions of Unsaturated Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tus.elsevierpure.com [tus.elsevierpure.com]

- 10. Catalytic and catalyst-free diboration of alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Catalyst Design for Rh-Catalyzed Arene and Alkane C–H Borylation: The NHC Affects the Induction Period, and Indenyl is Superior to Cp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Copper(I)-catalyzed enantioselective nucleophilic borylation of aldehydes: an efficient route to enantiomerically enriched α-alkoxyorganoboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scihorizon.com [scihorizon.com]

- 16. researchgate.net [researchgate.net]

A Theoretical and Computational Guide to Diboron Bonding

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth exploration of the theoretical and computational studies that have been instrumental in elucidating the complex nature of diboron bonding. It covers key quantum chemical methodologies, presents comparative data from various theoretical models, and visualizes fundamental concepts and workflows.

Introduction: The Enigma of the Boron-Boron Bond

Boron, a group 13 element, presents a fascinating case in chemical bonding that often defies conventional theories applied to its neighbors like carbon and nitrogen.[1] Its electron-deficient nature, with three valence electrons and four valence orbitals, leads to the formation of multicenter bonds and deltahedral clusters, a departure from the typical two-center, two-electron (2c-2e) bonds.[2][3] The study of the simplest diatomic molecule, this compound (B₂), has been a subject of intense theoretical investigation, revealing a bonding picture that is far from straightforward. Early computational studies were crucial in challenging long-standing assumptions and predicting the existence of stable neutral molecules with boron-boron multiple bonds, a feat once considered unlikely.[1][4] This guide delves into the theoretical frameworks and computational protocols that have been pivotal in understanding and predicting the structure, stability, and reactivity of compounds containing boron-boron bonds.

The Bonding in Diatomic Boron (B₂): A Case of Competing Models

The electronic structure of the B₂ molecule is a classic example of the subtleties of molecular orbital (MO) theory. With a total of 6 valence electrons, the MO configuration leads to a bond order of one, suggesting a single bond.[5] However, valence bond (VB) theory and more advanced computational methods suggest a more complex scenario. Full Configuration Interaction (Full-CI) and Valence Bond Self-Consistent Field (VBSCF) calculations indicate that the stability of the B₂ molecule arises from the formation of one strong σ-bond and two weaker π-bonds, or even a double σ bond.[6][7] This highlights the significant role of electron correlation in accurately describing the bonding in this compound.[7]

Molecular Orbital Diagram of B₂

The following diagram illustrates the molecular orbital energy levels for diatomic boron. The mixing of 2s and 2p orbitals leads to the π2p orbitals being lower in energy than the σ2p orbital.

Caption: Molecular orbital energy level diagram for diatomic boron (B₂).

Stabilized this compound Compounds: Realizing Multiple Bonds

While the isolated B₂ molecule is highly reactive, the synthesis of stable compounds featuring this compound units has been a major breakthrough.[1] This was achieved by using sterically demanding ligands, such as N-heterocyclic carbenes (NHCs), to protect the boron-boron bond.[4][8] These ligands act as strong σ-donors, stabilizing the electron-deficient boron centers and allowing for the formation of formal double (diborenes) and even triple (diborynes) bonds.[8][9]

Theoretical Data on this compound Species

Computational chemistry has been indispensable in characterizing and understanding these novel compounds. The table below summarizes key theoretical data for various this compound species, comparing different computational methods.

| Molecule/Species | Formal Bond Order | Computational Method | B-B Bond Length (Å) | Dissociation Energy (kcal/mol) | Reference |

| B₂ | 1 | Full-CI | - | ~65 (Calculated) | [7] |

| B₂ | 1 | DFT | 1.590 | 70 (Recommended) | [10] |

| B₂H₄ (D₂d) | 2 | MP2/aug-cc-pVTZ | 1.54 (Calculated) | - | [11][12] |

| B₂H₂(NHC)₂ | 2 | DFT | ~1.56 | - | [4] |

| B₂(NHC)₂ | 3 | DFT | ~1.45 | - | [2] |

| LB≡BL (various L) | 3 | ETS-NOCV | - | 130.1 - 160.8 | [9] |

Key Theoretical Methodologies and Protocols

A variety of computational methods are employed to study the electronic structure and bonding in this compound systems. The choice of method is critical for obtaining accurate results, especially given the importance of electron correlation.

Computational Workflow

The following diagram outlines a typical workflow for the theoretical investigation of a new this compound compound.

Caption: A standard workflow for computational analysis of this compound compounds.

Detailed Experimental Protocols

a) Density Functional Theory (DFT):

-

Objective: To perform geometry optimizations and frequency calculations efficiently.

-

Protocol: A common approach involves using a functional like B3LYP or M06-2X. A basis set such as 6-311+G(d,p) or a larger one like aug-cc-pVTZ is typically chosen to accurately describe the electronic structure. Dispersion corrections (e.g., D3(BJ)) are often included to account for van der Waals interactions, especially in systems with bulky ligands.[2]

b) Full Configuration Interaction (Full-CI) and Valence Bond Self-Consistent Field (VBSCF):

-

Objective: To provide a highly accurate, albeit computationally expensive, description of the electronic structure and bonding, particularly for small molecules like B₂.[6][7]

-

Protocol: These methods consider all possible electronic configurations, offering a benchmark for electron correlation. VBSCF specifically provides insights from a valence bond perspective, describing the bonding in terms of covalent and ionic structures.[7]

c) Natural Bond Orbital (NBO) Analysis:

-

Objective: To analyze the localized bonding picture within the molecule.

-

Protocol: Performed post-SCF calculation (e.g., after a DFT optimization), the NBO analysis partitions the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. This allows for the determination of bond orders and hybridization.[11]

d) Extended Transition State with Natural Orbitals for Chemical Valence (ETS-NOCV):

-

Objective: To decompose the bond energy into physically meaningful components.

-

Protocol: This method analyzes the interaction between molecular fragments (e.g., the two LB units in an LB≡BL diboryne). It breaks down the total bond energy into electrostatic interaction (ΔEelstat), Pauli repulsion (ΔEPauli), and orbital interaction (ΔEorb) terms. The orbital interaction term can be further decomposed into contributions from σ- and π-bonding, providing a quantitative measure of their respective strengths.[9]

Logical Relationships in Bonding Analysis

Understanding this compound bonding requires integrating results from multiple theoretical frameworks. The relationship between different bonding models and the properties they explain is crucial for a comprehensive picture.

Caption: Interrelation of theoretical models and chemical properties.

Conclusion

The theoretical study of this compound bonding is a testament to the power of computational chemistry in pushing the boundaries of our understanding of chemical principles. Advanced methods have not only explained the anomalous nature of the B₂ molecule but have also guided the synthesis of unprecedented molecules with boron-boron double and triple bonds. The synergy between theory and experiment continues to be vital. Future research will likely focus on the reactivity of these novel this compound compounds, exploring their potential in synthesis and materials science, with theoretical studies continuing to play a predictive and explanatory role.

References

- 1. ohmbound.com [ohmbound.com]

- 2. researchgate.net [researchgate.net]

- 3. Diborane: Structure, Properties, Preparation & Uses [allen.in]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. google.com [google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Diboryne - Wikipedia [en.wikipedia.org]

- 9. Multiple boron-boron bonds in neutral molecules: an insight from the extended transition state method and the natural orbitals for chemical valence scheme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Relative Stability of Boron Planar Clusters in Diatomic Molecular Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

The Intricate Electronic Structure of Diboron Species: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diboron (B₂), a seemingly simple diatomic molecule, and its corresponding ionic species (B₂⁺, B₂⁻, and B₂²⁻) exhibit a surprisingly complex electronic structure that has been a subject of extensive theoretical and experimental investigation. Understanding the nuanced bonding, energetic landscapes, and spectroscopic signatures of these species is crucial for advancing fields ranging from materials science to computational chemistry. This in-depth technical guide provides a comprehensive overview of the electronic structure of this compound species, presenting key quantitative data, detailing experimental and computational methodologies, and visualizing fundamental relationships to facilitate a deeper understanding for researchers and professionals in related scientific disciplines.

Core Electronic Properties and Spectroscopic Data

The electronic configuration and resulting spectroscopic properties of this compound and its ions are governed by the interactions of their valence electrons in molecular orbitals. The ordering of these orbitals, particularly the relative energies of the σg(2p) and πu(2p) orbitals, is a key determinant of their electronic ground states and magnetic properties. For this compound, with ten electrons, the electronic configuration is (σg1s)²(σu1s)²(σg2s)²(σu2s)²(πu2p)². This configuration results in a triplet ground state (³Σg⁻) with two unpaired electrons in the degenerate πu orbitals, making the molecule paramagnetic.

The addition or removal of electrons in the B₂⁺, B₂⁻, and B₂²⁻ ions leads to significant changes in bond order, bond length, dissociation energy, and vibrational frequency. A summary of these key quantitative parameters, compiled from experimental and high-level theoretical studies, is presented in Table 1.

| Species | Electronic Ground State | Bond Order | Bond Length (Å) | Dissociation Energy (eV) | Vibrational Frequency (cm⁻¹) |

| B₂ | ³Σg⁻ | 1 | 1.590[1] | 2.74 (calc.) | 1051.3[1] |

| B₂⁺ | ²Σg⁺ | 0.5 | 1.76 (calc.) | 2.47 (calc.) | 840 (calc.) |

| B₂⁻ | ⁴Σg⁻ | 1.5 | 1.55 (calc.) | 3.55 (calc.) | 1150 (calc.) |

| B₂²⁻ | ¹Σg⁺ | 2 | 1.48 (calc.) | N/A | N/A |

Experimental Methodologies for Characterizing this compound Species

The determination of the electronic and geometric structures of this compound species relies on a suite of sophisticated experimental techniques. These methods probe the energy levels and transitions within the molecules, providing the data necessary to deduce the properties listed in Table 1.

Anion Photoelectron Spectroscopy

Anion photoelectron spectroscopy is a powerful technique for studying the electronic structure of neutral molecules by examining their corresponding anions.

Methodology:

-

Anion Generation: A beam of the desired anion (e.g., B₂⁻) is generated, typically using a laser vaporization/supersonic expansion source. A solid boron target is ablated with a high-power pulsed laser, and the resulting plasma is entrained in a carrier gas (e.g., helium) and expanded through a nozzle, leading to the formation and cooling of the anions.

-

Mass Selection: The generated anions are then mass-selected using a time-of-flight (TOF) mass spectrometer to isolate the specific species of interest.

-

Photodetachment: The mass-selected anion packet is intersected by a fixed-frequency laser beam. The energy of the photons is sufficient to detach an electron from the anion.

-

Electron Kinetic Energy Analysis: The kinetic energies of the photodetached electrons are measured using an electron energy analyzer, such as a magnetic bottle or hemispherical analyzer.

-

Data Interpretation: The electron binding energy is calculated by subtracting the measured electron kinetic energy from the photon energy. The resulting photoelectron spectrum reveals the energy differences between the ground state of the anion and the ground and excited electronic and vibrational states of the neutral molecule, providing information on electron affinities and vibrational frequencies of the neutral species.

Rotational-Vibrational Spectroscopy

Rotational-vibrational spectroscopy, typically performed in the infrared region, provides detailed information about the bond lengths and vibrational frequencies of molecules.

Methodology:

-

Sample Preparation: A gaseous sample of the molecule is prepared. For transient species like this compound, this can be achieved in a high-temperature furnace or through a chemical reaction in a flow tube.

-

IR Radiation Source: A broadband infrared source is passed through the sample.

-

Absorption Spectrum: The transmitted light is analyzed by a high-resolution spectrometer (e.g., a Fourier-transform infrared spectrometer) to obtain an absorption spectrum.

-

Spectral Analysis: The spectrum consists of a series of closely spaced lines corresponding to transitions between different rotational levels within a given vibrational transition. By analyzing the spacing between these lines, the rotational constants (B) of the molecule can be determined.

-

Bond Length Calculation: The bond length (r) is then calculated from the rotational constant using the formula: B = h / (8π²cμr²), where h is Planck's constant, c is the speed of light, and μ is the reduced mass of the molecule. The position of the band center provides the vibrational frequency.

Matrix Isolation Spectroscopy

Matrix isolation is a technique used to trap and study reactive or unstable species at low temperatures.

Methodology:

-

Matrix Deposition: A mixture of the species of interest (e.g., B₂) and a large excess of an inert gas (the matrix, e.g., argon or neon) is deposited onto a cryogenic substrate (typically a cold window at ~10 K).

-

Spectroscopic Analysis: The isolated molecules are then probed using various spectroscopic techniques, such as infrared, Raman, or UV-Vis absorption spectroscopy. The inert matrix prevents the reactive species from aggregating or reacting, allowing for their spectroscopic characterization.

-

Data Interpretation: The spectra obtained provide information on the vibrational and electronic energy levels of the isolated molecule.

Computational Chemistry Approaches

Theoretical calculations are indispensable for complementing experimental data and for predicting the properties of species that are difficult to study in the laboratory. High-level ab initio methods are required to accurately describe the complex electronic structure of this compound species.

Multireference Configuration Interaction (MRCI)

MRCI is a highly accurate computational method that is particularly well-suited for systems with significant electron correlation, such as those with multiple low-lying electronic states or stretched bonds.

Methodology:

-

Reference Wavefunction: The calculation begins with a multiconfigurational self-consistent field (MCSCF) or complete active space self-consistent field (CASSCF) calculation to generate a reference wavefunction that includes the most important electronic configurations for the state(s) of interest. This is crucial for capturing the static correlation.

-

Configuration Interaction Expansion: A configuration interaction (CI) calculation is then performed, where the wavefunction is expanded as a linear combination of Slater determinants. These determinants are generated by exciting electrons from the reference configurations.

-

Energy Calculation: The Schrödinger equation is solved within this basis of determinants to obtain the energies and wavefunctions of the ground and excited electronic states. The inclusion of single and double excitations from the reference configurations (MRCISD) is a common level of theory.

-

Property Calculation: From the calculated wavefunctions, various molecular properties such as equilibrium bond lengths, dissociation energies, and vibrational frequencies can be determined.

Coupled-Cluster (CC) Theory

Coupled-cluster theory is another high-accuracy method that is often considered the "gold standard" in quantum chemistry for single-reference systems. For multireference systems like this compound, multireference coupled-cluster methods can be employed.

Methodology:

-

Reference Determinant: The calculation starts with a single Slater determinant, typically the Hartree-Fock wavefunction.

-

Exponential Ansatz: The exact wavefunction is expressed as an exponential of a cluster operator acting on the reference determinant. The cluster operator creates excited determinants from the reference.

-

Truncation of the Cluster Operator: In practice, the cluster operator is truncated to include only single, double, and sometimes triple excitations (CCSD, CCSD(T)).

-

Solving the CC Equations: A set of non-linear equations for the amplitudes of the excitations are solved iteratively to determine the energy and wavefunction.

-

Property Calculation: Similar to MRCI, molecular properties are calculated from the resulting wavefunction.

Visualizing Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Conclusion

The electronic structure of this compound and its ionic species presents a rich area of study with implications for understanding chemical bonding and molecular properties. This guide has provided a consolidated resource of quantitative data, detailed overviews of key experimental and computational methodologies, and visual representations of the relationships and workflows involved in their characterization. For researchers and professionals in drug development and related scientific fields, a fundamental understanding of the principles governing the electronic structure of small molecules like this compound is essential for the rational design and analysis of more complex chemical systems. The continued application of advanced experimental and theoretical techniques will undoubtedly lead to an even more refined understanding of these fascinating and fundamental chemical entities.

References

The Genesis of a Synthetic Workhorse: A Technical Guide to the History and Discovery of Diboron Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the fascinating journey of diboron compounds, from their initial discovery as highly reactive curiosities to their current status as indispensable reagents in organic synthesis and promising scaffolds in medicinal chemistry. This document provides a comprehensive historical overview, details key synthetic milestones with experimental protocols, and explores the mechanistic underpinnings of their utility, particularly in the context of drug development.

A Historical Odyssey: From Fleeting Existence to Benchtop Stability

The story of this compound compounds begins in the early 20th century, a period of burgeoning exploration in inorganic chemistry. The initial discoveries were marked by the synthesis of highly unstable and pyrophoric molecules, demanding exceptional experimental skill to isolate and characterize.

The Dawn of this compound Chemistry: Alfred Stock's Pioneering Synthesis

The first definitive synthesis of a compound containing a boron-boron single bond was achieved in 1925 by Alfred Stock and his colleagues. They prepared this compound tetrachloride (B₂Cl₄) by passing an electric discharge between zinc electrodes immersed in liquid boron trichloride (BCl₃).[1] This groundbreaking experiment, however, was fraught with challenges, yielding the desired product in a mere 1% yield and of low purity.[1] Subsequent refinements, such as using a mercury arc in the vapor phase, led to considerable improvements in the yield.[1]

The Quest for Stability: The Rise of Aminodiborons

A pivotal moment in the history of this compound chemistry was the discovery of more stable derivatives. In 1954, Urry and co-workers reported the formation of tetrakis(dimethylamino)this compound (B₂(NMe₂)₄) from the reaction of this compound tetrachloride with dimethylamine, although only elemental analysis was provided as evidence at the time. A more convenient and scalable synthesis was later developed in 1960 by Brotherton and his team, involving the reductive coupling of halo-bis(dimethylamino)boranes with molten sodium. This breakthrough was significant as B₂(NMe₂)₄ proved to be a remarkably stable and versatile precursor for a wide array of other this compound compounds.

The Modern Era: The Ubiquity of Bis(pinacolato)this compound (B₂pin₂)

The true synthetic utility of this compound compounds was unlocked with the development of air- and moisture-stable reagents. Among these, bis(pinacolato)this compound (B₂pin₂) has emerged as the most widely used this compound species. Its synthesis, typically achieved by the reaction of tetrakis(dimethylamino)this compound with pinacol, has made this compound chemistry accessible to a broad range of chemists. The commercial availability of B₂pin₂ has fueled an explosion of research into its applications, particularly in transition-metal-catalyzed borylation reactions.[2]

Key Synthetic Milestones: Experimental Protocols and Quantitative Data

This section provides a detailed look at the experimental methodologies for the synthesis of key this compound compounds, highlighting the evolution of synthetic strategies and the improvements in efficiency over time.

Synthesis of this compound Tetrachloride (B₂Cl₄) - Stock's Method

Experimental Protocol:

Alfred Stock's original 1925 synthesis involved creating an electric arc between zinc electrodes submerged in liquid boron trichloride. The apparatus was designed to operate under vacuum to handle the volatile and reactive compounds.

-

Reactants: Zinc electrodes, liquid Boron Trichloride (BCl₃).

-

Apparatus: A vacuum-tight glass apparatus with zinc electrodes.

-

Procedure: An electric arc is generated between the zinc electrodes, which are immersed in liquid BCl₃ maintained at low temperatures. The B₂Cl₄ product is collected as a volatile liquid by fractional condensation.

-

Challenges: This method suffered from very low yields and the product was contaminated with unreacted BCl₃ and other byproducts.

Synthesis of Tetrakis(dimethylamino)this compound (B₂(NMe₂)₄) - Brotherton's Method

Experimental Protocol:

This method provided a more practical route to a stable this compound compound.

-

Reactants: Halo-bis(dimethylamino)boranes (B(NMe₂)₂X, where X = Cl or Br), highly dispersed molten sodium.

-

Procedure:

-

The halo-bis(dimethylamino)borane is prepared via a comproportionation reaction between tris(dimethylamino)borane (B(NMe₂)₃) and a boron trihalide (BX₃).

-

The resulting B(NMe₂)₂X is then added to a dispersion of molten sodium in a suitable solvent.

-

The reaction mixture is heated to effect the reductive coupling.

-

The product, B₂(NMe₂)₄, is isolated by distillation under reduced pressure.

-

Synthesis of Bis(pinacolato)this compound (B₂pin₂)

Experimental Protocol:

The synthesis of B₂pin₂ from B₂(NMe₂)₄ is a widely used laboratory procedure.

-

Reactants: Tetrakis(dimethylamino)this compound (B₂(NMe₂)₄), Pinacol (2,3-dimethyl-2,3-butanediol).

-

Solvent: Toluene or other inert aromatic solvents.

-

Procedure:

-

A solution of pinacol in toluene is added to a solution of tetrakis(dimethylamino)this compound in toluene.

-

The reaction mixture is stirred at room temperature.

-

An ethereal solution of hydrogen chloride is added to precipitate dimethylamine hydrochloride.

-

The precipitate is removed by filtration.

-

The filtrate is concentrated, and the crude product is purified by recrystallization from pentane.

-

Table 1: Comparison of Historical this compound Synthesis Methods

| Compound | Synthesis Method | Year | Reactants | Reported Yield | Key Observations |

| B₂Cl₄ | Electric Arc (Stock) | 1925 | Zn, BCl₃ | ~1% | Highly reactive, low purity. |

| B₂(NMe₂)₄ | Reductive Coupling (Brotherton) | 1960 | B(NMe₂)₂X, Na | High | Stable, versatile precursor. |

| B₂pin₂ | Transesterification | 1990s | B₂(NMe₂)₄, Pinacol | >80% | Air- and moisture-stable, widely used. |

Applications in Organic Synthesis and Drug Discovery

The development of stable and readily available this compound compounds has revolutionized modern organic synthesis. Their ability to introduce boron atoms into organic molecules with high precision has made them invaluable tools for the construction of complex molecular architectures.

The Miyaura Borylation: A Cornerstone of C-B Bond Formation

The palladium-catalyzed cross-coupling of bis(pinacolato)this compound with aryl or vinyl halides, known as the Miyaura borylation, is one of the most important applications of this compound compounds. This reaction provides a versatile and efficient method for the synthesis of boronic esters, which are key intermediates in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.

This compound Compounds in Medicinal Chemistry: The Bortezomib Story

The unique electronic properties of boron have made it an attractive element for incorporation into drug molecules. The Lewis acidic nature of the boron atom allows for unique interactions with biological targets, often leading to potent and selective inhibition.

A prime example is Bortezomib (Velcade®) , a dipeptidyl boronic acid that was the first proteasome inhibitor to be approved for the treatment of multiple myeloma. The boronic acid moiety is crucial for its mechanism of action.

Mechanism of Action:

Bortezomib reversibly inhibits the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. This inhibition disrupts cellular homeostasis and leads to apoptosis (programmed cell death) in cancer cells. The boron atom in bortezomib forms a stable, yet reversible, covalent bond with the N-terminal threonine residue in the active site of the proteasome.

Signaling Pathway Involvement:

The inhibition of the proteasome by bortezomib has profound effects on several key cellular signaling pathways:

-

NF-κB Pathway: The proteasome is responsible for degrading IκB, an inhibitor of the transcription factor NF-κB. By inhibiting the proteasome, bortezomib prevents the degradation of IκB, thereby blocking the pro-survival NF-κB signaling pathway in cancer cells.

-

Unfolded Protein Response (UPR): Multiple myeloma cells produce large amounts of immunoglobulins, leading to a high level of endoplasmic reticulum (ER) stress. The accumulation of misfolded proteins due to proteasome inhibition triggers the UPR, which can ultimately lead to apoptosis.

The Evolving Landscape of this compound Synthesis

The synthesis of this compound compounds has evolved significantly from the early, low-yielding methods to modern, efficient, and scalable protocols. This progression has been driven by the increasing demand for these reagents in both academic and industrial research.

Conclusion and Future Outlook

The journey of this compound compounds from laboratory curiosities to indispensable tools in modern chemistry is a testament to the power of fundamental research and the relentless pursuit of synthetic innovation. The development of stable and versatile this compound reagents has not only transformed the landscape of organic synthesis but has also opened up new avenues in medicinal chemistry and materials science. As our understanding of the unique properties of the boron-boron bond continues to grow, we can anticipate the discovery of novel this compound compounds with unprecedented reactivity and the development of new catalytic systems that further expand their synthetic utility. In the realm of drug discovery, the success of bortezomib has paved the way for the exploration of other boron-containing pharmacophores, with the potential to address a wide range of diseases. The future of this compound chemistry is bright, promising exciting new discoveries and applications that will continue to shape the future of chemical and biomedical sciences.

References

Spectroscopic Characterization of the B₂ Molecule: An In-depth Technical Guide

Introduction

The diatomic boron molecule (B₂) presents a fascinating case study in molecular electronic structure and spectroscopy. As an electron-deficient species, it has been the subject of numerous theoretical and experimental investigations to elucidate its bonding characteristics and energy level structure.[1][2] The ground electronic state of B₂ was definitively established as a triplet, specifically ³Σg⁻, through accurate ab initio calculations, resolving earlier ambiguities.[3] This guide provides a comprehensive overview of the spectroscopic characterization of B₂, detailing its electronic structure, summarizing key spectroscopic data, and outlining the experimental methodologies employed in its study.

Electronic Structure and Molecular Orbitals

The electronic configuration of the B₂ molecule, which contains 10 electrons, is (σg1s)²(σu1s)²(σg2s)²(σu2s)²(πu2p)¹(πu2p)¹.[4] According to Hund's rule, the two electrons in the highest occupied molecular orbitals (HOMOs), the degenerate πu2p orbitals, have parallel spins, resulting in a triplet ground state (³Σg⁻).[4][5] This configuration also imparts paramagnetic properties to the molecule.[4] The bond order, calculated as half the difference between the number of bonding and antibonding electrons, is 1, indicating a single bond between the two boron atoms.[4][5]

Spectroscopic Data

High-resolution spectroscopic studies have provided precise quantitative data on the electronic states of the B₂ molecule. The Douglas-Herzberg emission system, observed near 3200 Å, corresponds to the 2 ³Σu⁻ → X ³Σg⁻ transition.[3] The analysis of this and other transitions has yielded the spectroscopic constants for these states.

Table 1: Spectroscopic Constants for Electronic States of ¹¹B₂

| State | Tₑ (cm⁻¹) | ωₑ (cm⁻¹) | ωₑxₑ (cm⁻¹) | Bₑ (cm⁻¹) | αₑ (cm⁻¹) | Rₑ (Å) | Reference |

| X ³Σg⁻ | 0 | 1035.2 | 9.58 | 1.212 | 0.014 | 1.590 | [3][6][7] |

| 2 ³Σu⁻ | 30546.1 | 929.3 | 2.75 | 1.160 | 0.011 | 1.625 | [3][6][7] |

Tₑ: Electronic term energy; ωₑ: Vibrational frequency; ωₑxₑ: Anharmonicity constant; Bₑ: Rotational constant; αₑ: Vibration-rotation interaction constant; Rₑ: Equilibrium bond length.

Theoretical calculations have been instrumental in complementing experimental data, particularly for states that are difficult to observe empirically. Ab initio studies have determined the potential energy curves for numerous electronic states, providing a more complete picture of the molecule's structure.[1][2] The ground state dissociation energy (D₀) has been theoretically predicted to be 23164 cm⁻¹.[1][2]

Experimental Protocols

The characterization of a transient species like B₂ requires specialized experimental techniques capable of generating and probing the molecule in the gas phase.

Generation of B₂ Molecules

A common method for producing gas-phase B₂ is through a discharge in a mixture of an inert gas, like helium, with a boron-containing precursor, such as boron trichloride (BCl₃).[6][7] The high energy environment of the discharge breaks down the precursor molecules, allowing boron atoms to recombine and form B₂.

Laser-Induced Fluorescence (LIF) Spectroscopy

LIF is a highly sensitive technique used to probe the electronic structure of molecules.[8] It involves exciting a molecule from a lower to a higher electronic state with a tunable laser and then detecting the subsequent fluorescence as the molecule relaxes back to lower energy levels.[9][10][11] By scanning the laser wavelength and recording the fluorescence intensity, an excitation spectrum is obtained, which reveals the rovibronic structure of the excited state. Dispersing the emitted fluorescence provides information about the lower electronic states.

Protocol Outline:

-

Sample Generation: Gaseous B₂ molecules are produced in a vacuum chamber, often using a discharge source or laser ablation of a solid boron target, and cooled in a supersonic expansion.[12]

-

Excitation: A tunable laser beam intersects the molecular beam, exciting B₂ molecules to a specific rovibronic level of an excited electronic state.[8]

-

Detection: The resulting fluorescence, emitted isotropically, is collected by optics (e.g., lenses or mirrors) positioned perpendicular to the laser and molecular beams to minimize scattered light.[8]

-

Analysis: The collected light is passed through a monochromator or filters to select specific wavelengths and is detected by a sensitive photodetector, such as a photomultiplier tube (PMT). The signal is then processed to generate the spectrum.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is based on the photoelectric effect and provides direct information about the energies of molecular orbitals.[13] The sample is irradiated with high-energy photons (e.g., from a He I lamp or a synchrotron source), causing the ejection of electrons.[14][15] By measuring the kinetic energy of these photoelectrons, the binding energies of the electrons in the molecule can be determined, providing a map of the molecular orbital energies.[13]

Protocol Outline:

-

Sample Introduction: A stream of B₂ molecules is introduced into a high-vacuum chamber.

-

Ionization: The molecular beam is crossed with a monochromatic beam of high-energy photons, causing photoionization.[13]

-

Energy Analysis: The ejected photoelectrons are directed into an electron energy analyzer, which separates them based on their kinetic energy.[13]

-

Detection: An electron detector counts the number of electrons at each kinetic energy.

-

Spectrum Generation: The data is plotted as photoelectron counts versus binding energy (calculated from the photon energy minus the electron kinetic energy) to produce the photoelectron spectrum. Each peak in the spectrum corresponds to the ionization from a specific molecular orbital.[13]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Accurate potential energy curve for B2. Ab initio elucidation of the experimentally elusive ground state rotation-vibration spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. topblogtenz.com [topblogtenz.com]

- 5. m.youtube.com [m.youtube.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. tandfonline.com [tandfonline.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Khan Academy [khanacademy.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Photoelectron spectroscopy of boron-containing reactive intermediates using synchrotron radiation: BH2, BH, and BF - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Diboron Photochemistry and Photophysics

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Diboron Photochemistry and Photophysics: A Technical Overview

This compound compounds, molecules containing a boron-boron bond, have emerged as versatile reagents and synthons in modern organic chemistry. Their unique electronic properties, particularly the reactivity of the B-B bond upon photoexcitation, have opened new avenues for the construction of complex organic molecules and functional materials. This technical guide provides a comprehensive overview of the core principles of this compound photochemistry and photophysics, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanistic pathways.

The photochemical reactivity of this compound compounds is primarily centered around the homolytic or heterolytic cleavage of the B-B bond upon absorption of light. This process generates highly reactive boryl radical or ionic species that can participate in a variety of chemical transformations, including borylation of organic substrates, photoredox catalysis, and the synthesis of novel organoboron materials with tailored photophysical properties.

Quantitative Photophysical and Photochemical Data

A thorough understanding of the photophysical properties of this compound compounds is crucial for designing and optimizing photochemical reactions. The following tables summarize key quantitative data for representative this compound compounds and related organoboron systems.

Table 1: Photophysical Properties of Selected this compound and Organoboron Compounds

| Compound/System | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Excited State Lifetime (τ) | Solvent | Reference(s) |

| Bis(pinacolato)this compound (B₂pin₂) | - | - | - | - | - | [1][2] |

| Bis(catecholato)this compound (B₂cat₂) | ~285, ~295 | - | - | - | Gas Phase | [3] |

| Phenylboronic acid | - | - | - | - | - | [4] |

| Boron-dipyrromethene (BODIPY) Core | ~500 | ~515 | Typically > 0.8 | ~5 ns | Various | [5] |

| Pyridine-pyrazolate boron complexes | 300-400 | 450-600 | 0.1 - 0.5 | 1-10 ns | CH₂Cl₂ | [6] |

| Arylsulfide-coordinated diboraanthracenes | 350-450 | 500-600 | - | - | 2-MeTHF | [7] |

Table 2: Quantum Yields of Selected Photoinduced Borylation Reactions

| Reaction | Substrate | This compound Reagent | Photocatalyst/Conditions | Quantum Yield (Φ) | Reference(s) |

| Borylation of Haloarenes | Aryl halides | B₂pin₂ | fac-Ir(ppy)₃ | > 1 (chain process) | [8] |

| Decarboxylative Borylation | N-hydroxyphthalimide esters | B₂cat₂ | Blue LED, no catalyst | - | [8] |

| C-H Borylation of Arenes | Benzene | Pinacolborane | CpFe(CO)₂(Bcat) | - | [9] |

| Photoinduced Borylation | Aryl triflates | B₂pin₂ | TMDAM, NaI | - | [8] |

Key Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of research in this field. Below are protocols for key experiments in this compound photochemistry.

Protocol 1: Metal-Free Photoinduced Borylation of Haloarenes

This protocol describes a general procedure for the borylation of aryl halides using a photochemical reactor.

Materials:

-

Aryl halide (1.0 mmol)

-

Bis(pinacolato)this compound (B₂pin₂) (1.5 mmol)

-

Potassium acetate (KOAc) (3.0 mmol)

-

1,4-Dioxane (10 mL)

-

Quartz reaction tube

-

Photochemical reactor (e.g., Rayonet RPR-100 equipped with 254 nm lamps)

Procedure:

-

In a quartz reaction tube, combine the aryl halide, bis(pinacolato)this compound, and potassium acetate.

-

Add 1,4-dioxane to dissolve the solids.

-

Seal the tube and place it in the photochemical reactor.

-

Irradiate the mixture with 254 nm UV light for 12-24 hours at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol outlines the determination of the fluorescence quantum yield of a boron-containing compound relative to a known standard.

Materials:

-

Sample of interest

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546)

-

UV-Vis spectrophotometer

-

Fluorometer

-

High-purity solvent

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent, with absorbance values ranging from 0.02 to 0.1 at the excitation wavelength.

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[10][11]

Protocol 3: Transient Absorption Spectroscopy

This protocol provides a general workflow for performing transient absorption spectroscopy to study the excited-state dynamics of this compound compounds.

Experimental Setup:

-

A femtosecond laser system (e.g., Ti:sapphire laser) to generate pump and probe pulses.

-

An optical parametric amplifier (OPA) to tune the wavelength of the pump pulse.

-

A white-light continuum generation setup for the probe pulse.

-

A delay line to control the time delay between the pump and probe pulses.

-

A detector (e.g., CCD camera or photodiode array) to measure the change in absorbance of the probe.[12][13][14][15][16]

Procedure:

-

Prepare a solution of the this compound compound in a suitable solvent in a cuvette.

-

The sample is excited by the pump pulse, which populates the excited state.

-

The probe pulse, delayed in time with respect to the pump pulse, passes through the sample.

-

The change in absorbance of the probe pulse is measured as a function of time delay and wavelength.

-

The resulting data provides information about the lifetime and spectral evolution of the transient excited species.

Signaling Pathways and Experimental Workflows

Visualizing the complex processes in this compound photochemistry is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Figure 1: General signaling pathway for the photoredox-catalyzed borylation of aryl halides.

Figure 2: Experimental workflow for the determination of relative fluorescence quantum yield.

Figure 3: Simplified workflow for a transient absorption spectroscopy experiment.

Conclusion and Future Outlook

The photochemistry and photophysics of this compound compounds represent a rapidly evolving field with significant potential for innovation in organic synthesis, materials science, and drug development. The ability to generate reactive boryl species under mild, light-driven conditions has already led to the development of novel synthetic methodologies. Furthermore, the unique photophysical properties of certain organoboron compounds are being harnessed for applications in optoelectronics, such as in Organic Light-Emitting Diodes (OLEDs).

Future research in this area will likely focus on several key aspects. The development of new this compound reagents with tailored photochemical reactivity and photophysical properties will continue to be a major driver of innovation. A deeper understanding of the excited-state dynamics of these molecules, aided by advanced spectroscopic techniques and computational modeling, will enable the rational design of more efficient and selective photochemical processes. Finally, the application of this compound photochemistry to the synthesis of complex, biologically active molecules and advanced functional materials will undoubtedly expand, offering new solutions to challenges in medicine and technology. The continued exploration of the rich photochemistry of the boron-boron bond promises to unlock even more exciting possibilities in the years to come.

References

- 1. Bis(pinacolato)this compound - Wikipedia [en.wikipedia.org]

- 2. 双(频哪醇合)二硼 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Revealing the electronic properties of the B–B bond: the bis-catecholato this compound molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. addi.ehu.eus [addi.ehu.eus]

- 6. Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organoboron chemistry comes to light: recent advances in photoinduced synthetic approaches to organoboron compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. edinst.com [edinst.com]

- 11. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 12. nathan.instras.com [nathan.instras.com]

- 13. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Thermodynamic Properties of Boron Allotropes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the primary allotropes of elemental boron. Boron's complex crystal structures, a consequence of its electron-deficient nature, present unique challenges and opportunities in materials science. Understanding the thermodynamic stability and properties of its various forms is critical for the development of new materials, including superhard substances, high-temperature semiconductors, and advanced ceramics. This document summarizes the most current quantitative data, details key experimental methodologies, and illustrates the stability relationships between boron's allotropes.

Introduction to Boron Allotropes

Elemental boron exists in several crystalline and amorphous forms. The most well-characterized crystalline allotropes are based on networks of B₁₂ icosahedra and include:

-

β-rhombohedral (β-R) boron: The most thermodynamically stable allotrope at ambient temperature and pressure.[1][2] It possesses a complex unit cell ideally containing 105 atoms, but often exhibits partially occupied atomic sites, leading to a range of atoms (105-108) per unit cell.[1]

-

α-rhombohedral (α-R) boron: A simpler rhombohedral structure that is metastable under ambient conditions but becomes stable relative to the β-R form under high pressure.[3][4]

-

γ-orthorhombic (γ) boron: A high-pressure phase, stable at pressures between approximately 19 and 90 GPa.[5][6] Its structure can be described as a rock-salt-type arrangement of B₁₂ icosahedra and B₂ pairs.[2]

-

Tetragonal borons (α-T and β-T): These forms have also been identified, though their synthesis in pure form is challenging, and they are generally considered metastable at ambient conditions.[2][5]

While numerous other allotropes have been reported, the β-R, α-R, and γ phases dominate the known equilibrium phase diagram. Due to the high kinetic barrier for transformation, multiple allotropes can coexist at room temperature.[2]

Thermodynamic Data

The thermodynamic properties of boron are dominated by the exceptional stability of the β-rhombohedral form. By definition, as the most stable allotrope at standard state (298.15 K, 1 bar), its standard enthalpy of formation is zero.[7]

Enthalpy of Formation and Standard Molar Entropy

The ground-state energies of α-R and β-R boron are nearly identical.[1][4] However, β-R boron is the more stable form. This stability is uniquely driven by entropy at low temperatures. Due to its partially occupied atomic sites, β-R boron possesses residual entropy at 0 K, a trait not observed in any other element.[3] Below approximately 1000 K, this entropic stabilization makes β-R boron more stable than the denser, more ordered α-R form.[3][4]

| Allotrope | Standard Enthalpy of Formation (ΔHf°) [kJ/mol] | Standard Molar Entropy (S°) [J/(mol·K)] | Notes |

| β-rhombohedral (β-R) | 0 (by definition) | 5.90 ± 0.08 | Standard state at 298.15 K and 1 bar.[7] |

| α-rhombohedral (α-R) | > 0 (small positive value) | Data not available | Ground-state energy is nearly identical to β-R boron.[4] Becomes stable under pressure.[3] |

| γ-orthorhombic (γ) | Data not available | Data not available | High-pressure allotrope, stable above ~19 GPa.[5] |

Heat Capacity

The heat capacity (Cp) of β-rhombohedral boron has been experimentally determined over a wide range of temperatures. At higher temperatures, the heat capacities of both α-R and β-R boron are unusually high, exceeding the classical Dulong-Petit limit, which indicates significant anharmonic lattice vibrations.[3] This difference in heat capacity leads to the enthalpic stabilization of β-R boron relative to α-R boron at temperatures above 1000 K.[3][4]

Table 2: Heat Capacity of β-Rhombohedral Boron The heat capacity of β-R boron can be represented by the Shomate Equation over specific temperature ranges. The equation is: Cp° = A + B·t + C·t² + D·t³ + E/t² where Cp is the heat capacity in J/(mol·K) and t is the temperature in Kelvin divided by 1000.

| Temperature Range (K) | A | B | C | D | E |

| 298 - 1800 | 10.18574 | 29.24415 | -18.02137 | 4.212326 | -0.550999 |

| 1800 - 2350 | 25.12664 | 1.975493 | 0.338395 | -0.040032 | -2.635578 |

| Data sourced from the NIST-JANAF Thermochemical Tables.[7] |

Stability Relationships and Phase Transitions

The stability of boron allotropes is a function of both temperature and pressure. At ambient pressure, β-R boron is the most stable form.[3] As pressure increases, the thermodynamically favored phase transitions to the denser α-R form and subsequently to the γ-orthorhombic form.

Caption: Boron allotrope stability as a function of increasing pressure.

Experimental Protocols

The determination of thermodynamic data for boron allotropes requires precise synthesis and characterization, followed by specialized calorimetric measurements. The protocols used in the pivotal study by White et al. to determine the relative stability of α-R and β-R boron are summarized below.[8]

Synthesis of α-Rhombohedral Boron

A sufficiently pure and large sample of α-R boron for calorimetric measurements was synthesized via chemical vapor deposition (CVD).

-

Apparatus: A three-zone radiative furnace containing a 1-meter quartz cylinder.

-

Precursors: Boron trichloride (BCl₃, 99.9%), high-purity hydrogen (H₂) as a reducing agent, and high-purity argon (Ar) as a carrier gas.

-

Procedure:

-

A stream of H₂ and Ar gas is passed through liquid BCl₃.

-

The gas mixture is introduced into the quartz tube, which is maintained at a constant temperature of 850 °C.

-

The thermal reduction of BCl₃ by H₂ occurs, depositing α-R boron powder on the inner walls of the quartz cylinder.

-

The gas flow is maintained at approximately 1 mL/min for a total run time of 90 minutes.

-

-

Characterization: The product is confirmed to be >99.9% pure α-boron using Energy-Dispersive X-ray Spectroscopy (EDS), X-ray Diffraction (XRD), and Raman Spectroscopy, the last of which is particularly sensitive for distinguishing between boron allotropes.

The workflow for this synthesis protocol is illustrated below.

Caption: Experimental workflow for the synthesis of α-Rhombohedral Boron via CVD.

Heat Capacity Measurement

The heat capacity of the synthesized α-R boron powder was measured using relaxation calorimetry, a technique suitable for small sample sizes.

-

Apparatus: A calorimeter equipped with a sample platform, heater, and thermometer, operated in a high-vacuum environment within a ⁴He cryostat for low-temperature measurements (5 K to 300 K).

-

Sample Preparation: The α-boron powder is consolidated by pressing it into a pellet to ensure good thermal contact. The pellet is affixed to the calorimeter platform using Apiezon N grease.

-

Procedure (Relaxation Method):

-

The sample platform is held at a constant base temperature (T₀).

-

A known amount of heat is applied to the platform via a heater for a short duration, causing the temperature to rise.

-

The heater is turned off, and the temperature of the sample platform relaxes back towards the base temperature.

-

The heat capacity of the sample and platform is determined by analyzing the time-temperature profile of this relaxation process.

-

The heat capacity of the sample is obtained by subtracting the previously measured heat capacity of the platform and grease (the "addenda").

-

-

Data Validation: To ensure accuracy, measurements are repeated with samples of different masses, and data is considered robust when the sample contributes a significant portion (>20-30%) to the total measured heat capacity and triplicate measurements show low standard deviation (<1%).[8]

Conclusion

The thermodynamic landscape of boron is defined by the remarkable stability of the β-rhombohedral allotrope, which is uniquely stabilized by configurational entropy at low temperatures. While β-R boron is the ground state at ambient conditions, other allotropes like α-rhombohedral and γ-orthorhombic boron become accessible and stable under high pressure. A significant body of experimental and theoretical work has elucidated these relationships, yet precise thermodynamic data for the metastable allotropes remain scarce due to the challenges in synthesizing and handling these materials. Continued research, leveraging advanced calorimetric techniques and computational modeling, is essential to fully populate the thermodynamic database for boron and unlock the potential of its diverse forms.

References

- 1. researchgate.net [researchgate.net]

- 2. Allotropes of boron - Wikipedia [en.wikipedia.org]

- 3. serious-science.org [serious-science.org]

- 4. Determination of phase stability of elemental boron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. boron [webbook.nist.gov]

- 8. mawhite.chem.dal.ca [mawhite.chem.dal.ca]

Matrix Isolation Studies of Diboron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diboron (B₂), the diatomic allotrope of boron, presents a unique case in chemical bonding and electronic structure. As a transient species under normal conditions, its study requires specialized techniques to trap and characterize its properties. Matrix isolation spectroscopy has emerged as a powerful tool for this purpose, allowing for the stabilization of B₂ in an inert solid matrix at cryogenic temperatures, thereby enabling detailed spectroscopic investigation. This technical guide provides an in-depth overview of the matrix isolation studies of this compound, focusing on the experimental methodologies, spectroscopic data, and theoretical underpinnings of its characterization.

Experimental Protocols

The isolation of this compound in an inert matrix can be achieved through two primary methods: photolysis of a precursor molecule and laser ablation of elemental boron.

Photolysis of Diborane(6)

A common and effective method for producing matrix-isolated B₂ is the in-situ photolysis of diborane(6) (B₂H₆).

Methodology:

-

Sample Preparation: A gaseous mixture of diborane(6) and the matrix gas (typically neon) is prepared in a mixing chamber. The concentration of diborane(6) is kept low to ensure the isolation of the resulting B₂ molecules.

-

Deposition: The gas mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI or BaF₂ window) cooled to approximately 4 K by a closed-cycle helium cryostat. The deposition is performed under high vacuum to prevent contamination.

-

Photolysis: The deposited matrix is irradiated with far-ultraviolet (FUV) light. A synchrotron radiation source is often employed to provide tunable, high-flux FUV radiation. The photolysis of B₂H₆ leads to the dissociation of the precursor and the formation of various boron hydrides, including atomic boron, which can then dimerize to form B₂.

-

Spectroscopic Analysis: The matrix is then analyzed using various spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy and UV-Vis absorption spectroscopy, to identify and characterize the trapped B₂ molecules.

Laser Ablation of Elemental Boron

An alternative method for generating B₂ is the laser ablation of a solid boron target.

Methodology:

-

Target Preparation: A solid target of elemental boron is placed in the vacuum chamber of the matrix isolation setup.

-

Matrix Gas Deposition: The matrix gas (e.g., argon or neon) is continuously deposited onto the cold substrate.

-

Laser Ablation: A high-power pulsed laser, such as a Nd:YAG laser, is focused onto the boron target. The intense laser pulses ablate the surface, producing a plume of boron atoms and small clusters, including B₂.

-

Co-deposition: The ablated boron species are co-deposited with the excess matrix gas onto the cryogenic substrate, trapping them for spectroscopic analysis.

-

Spectroscopic Analysis: The resulting matrix is then probed using spectroscopic methods to characterize the isolated B₂.

Spectroscopic Data of Matrix-Isolated this compound

The electronic ground state of this compound is a triplet state, ³Σg⁻. Spectroscopic studies have focused on the vibrational and electronic transitions of B₂ isolated in inert gas matrices, primarily neon.

Vibrational Spectroscopy

The fundamental vibrational frequency (ν) of the B-B stretching mode is a key parameter for understanding the bonding in this compound. Due to the homonuclear nature of B₂, this mode is infrared inactive. However, it can be observed in the emission spectrum.

Table 1: Infrared Spectroscopic Data for this compound in Solid Neon at 4 K

| Isotope | Transition | Wavenumber (cm⁻¹) |

| ¹¹B¹⁰B | (0,1) Emission | 1066.5 ± 0.5 |

Data sourced from reference[1].

Electronic Spectroscopy

The electronic absorption spectrum of matrix-isolated B₂ is characterized by the A ³Σu⁻ ← X ³Σg⁻ transition.

Table 2: UV-Vis Absorption Spectroscopic Data for this compound in Solid Neon at 4 K

| Isotope | Transition | Wavelength (nm) | Wavenumber (cm⁻¹) |

| ¹¹B₂ | (0,0) | 326.39 | 30638 |

| ¹¹B₂ | (1,0) | 316.63 | 31583 |

| ¹¹B¹⁰B | (1,0) | 316.40 | 31606 |

| ¹⁰B₂ | (1,0) | 316.15 | 31630 |

Data sourced from reference[1].

Table 3: Vibrational Spacing (ΔG₁/₂) in the A ³Σu⁻ Excited State of this compound in Solid Neon at 4 K

| Isotope | ΔG₁/₂ (cm⁻¹) |

| ¹¹B₂ | 945 |

| ¹¹B¹⁰B | 968 |

| ¹⁰B₂ | 993 |

Data sourced from reference[1].

Theoretical Calculations

Quantum chemical calculations have been instrumental in predicting and confirming the experimental findings for this compound. Various computational methods have been employed to determine its electronic structure, bond length, dissociation energy, and vibrational frequencies.

Table 4: Theoretical Spectroscopic Constants for this compound

| Property | Method | Value |

| Dissociation Energy (Dₑ) | DFT | 2.718 eV |

| Dissociation Energy (Dₑ) | MO theory | 2.71 eV |

| Dissociation Energy (Dₑ) | Handbook Recommendation | 3.02 eV |

| Bond Length (rₑ) - Ground State | Handbook | 1.590 Å |

| Vibrational Quantum - Ground State | Handbook | 0.130 eV (~1048 cm⁻¹) |

| Bond Length (rₑ) - First Excited State | Handbook | 1.625 Å |

| Vibrational Quantum - First Excited State | Handbook | 0.116 eV (~936 cm⁻¹) |

Data sourced from reference[2].

Visualizations

Experimental Workflow for Matrix Isolation of this compound

References

Computational Modeling of Diboron Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diboron(4) compounds have transitioned from being structural curiosities to indispensable reagents in modern synthetic chemistry.[1][2] Their ability to form boron-carbon and boron-heteroatom bonds through various reactions has made them pivotal in the synthesis of organoboron compounds, which are key intermediates in pharmaceuticals and materials science.[3] The most commonly utilized this compound reagents, such as bis(pinacolato)this compound (B₂pin₂) and bis(neopentylglycolato)this compound (B₂neop₂), are favored for their stability and ease of handling.[3]

Computational modeling, particularly using Density Functional Theory (DFT), has become a crucial tool for elucidating the complex mechanisms of this compound reactions.[4][5] These theoretical studies provide invaluable insights into reaction pathways, transition states, and the origins of selectivity, guiding the development of new catalysts and synthetic methodologies.[6][7] This guide offers an in-depth technical overview of the computational modeling of key this compound reactions, supported by experimental data and detailed protocols.

Theoretical Models in this compound Chemistry

The reactivity and electronic characteristics of this compound compounds are extensively studied using various computational methods. Early studies employed methods like MNDO to understand the interaction of B₂H₄ with unsaturated substrates.[1] More recently, DFT has become the standard for investigating these systems, offering a balance of accuracy and computational cost.

Commonly used DFT functionals include ωB97XD, which is effective for studying reaction mechanisms, including conformational changes and adduct formation.[8] Computational studies are essential for understanding phenomena such as the small energy barrier to rotation in B₂F₄ (0.42 kcal/mol) and the relative stability of different conformers of tetrahalodiboranes.[9] For instance, calculations show the perpendicular (D2d) geometry of this compound tetrachloride (B₂Cl₄) is approximately 2 kcal/mol lower in energy than its planar conformer in the gas phase.[9]

Key this compound Reactions: Mechanisms and Computational Insights

Catalyst-Free Diboration of Unsaturated Substrates

While many diboration reactions require catalytic activation, certain electron-precise this compound compounds can react directly with unsaturated substrates.[8] The initial understanding of these reactions proposed a four-centered transition state. However, computational studies revealed that the interaction often occurs through just one of the boron atoms, leading to a significant lengthening of the B-B bond.[1]

A computed reaction mechanism for the catalyst-free diboration of ethylene is shown below. The process begins with the formation of a primary intermediate, followed by conformational changes to yield the final product.[8]

Caption: Workflow for catalyst-free diboration of ethylene.

Table 1: Computed Energies for Catalyst-Free Diboration and Silaboration of Ethylene

| Species/Transition State | Reaction Step | Energy (kcal/mol) |

| [1C]⁻ + Ethylene | Initial Reactants (Diboration) | 0.0 |

| TS([1C]⁻-ethylene) | Transition State | +15.3 |

| [8C]⁻ | Primary Intermediate | -15.1 |

| [5C]⁻(THF) | Final Product | -40.1 |

| 2C + Ethylene | Initial Reactants (Silaboration) | 0.0 |

| TS(2C-ethylene) | Transition State | +24.5 |

| gauche-6C | Primary Intermediate | +1.5 |

| 6C(THF) | Final Product | -14.1 |

| Data sourced from DFT calculations at the SMD(THF)/ωB97XD/def2-QZVPP//SMD(THF)/ωB97XD/6-31+G* level of theory.[8]* |